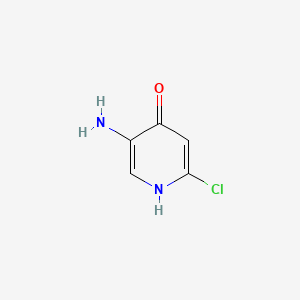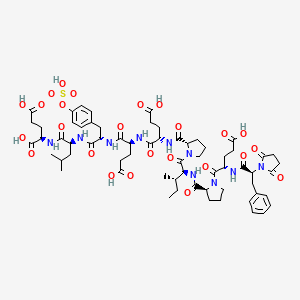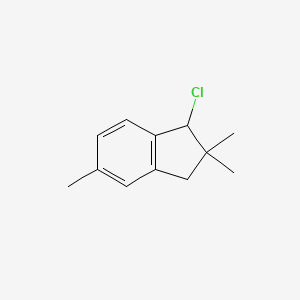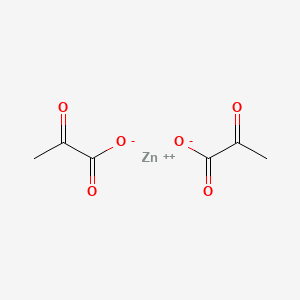
Linolenic Acid-13C18
Descripción general
Descripción
Linolenic Acid-13C18 is a uniformly 13C labeled form of linolenic acid . It’s a fatty acid found in vegetable oil and is a mixture of α-Linolenic acid (an omega-3 fatty acid) and y-Linolenic acid (an omega-6 fatty acid) . It’s particularly studied in metabolic research for its impact on cardiovascular disease .
Synthesis Analysis
This compound is synthesized from linolenic acid, a fatty acid found in vegetable oil . The synthesis involves the use of a Stearyl Modification, which is an economical and effective carrier molecule .Molecular Structure Analysis
The molecular formula of this compound is C18H30O2 . The linear formula is 13CH3(13CH2)413CH=13CH13CH213CH=13CH (13CH2)713CO2H . The molecular weight is 298.31 .Chemical Reactions Analysis
This compound is a part of membrane phospholipids and functions as a structural component to maintain a certain level of membrane fluidity . It’s involved in metabolic research for its impact on cardiovascular disease .Physical and Chemical Properties Analysis
This compound has a boiling point of 229-230 °C/16 mmHg, a melting point of -5 °C, and a density of 0.957 g/mL at 25 °C . It has a mass shift of M+18 and is stored at −20°C .Aplicaciones Científicas De Investigación
Conversion to Long-Chain Polyunsaturated Fatty Acids : Linolenic Acid-13C18 is a principal precursor for long-chain polyunsaturated fatty acids like eicosapentaenoic and docosahexaenoic acids. This conversion is crucial for the rapid growth of neural tissue in infants, especially premature ones. In adults, it is implicated in improving pathologies involving cardiac, kidney, and neural tissues (Brennan Jt, 2002).
Metabolic Studies Using Stable Isotope Techniques : this compound is used in stable isotope studies to understand metabolic processes in humans, especially in infants and children. This approach is safe and provides insights into the conversion of essential fatty acids to their longer chain derivatives (Koletzko et al., 1998).
Arachidonic Acid Synthesis : Studies involving gamma-linolenic acid, a derivative of linolenic acid, have used 13C labeling to investigate arachidonic acid synthesis in animal models like the suckling rat. This research sheds light on the metabolism of polyunsaturated fatty acids in developing organisms (Cunnane et al., 1997).
Cardiovascular Health Research : The intake of alpha-linolenic acid, of which this compound is a labeled form, has been associated with a lower risk of fatal ischemic heart disease. This suggests its protective role against cardiovascular diseases (Hu et al., 1999).
Study of Lipid Metabolism in Newborns : The metabolism of linoleic acid, a related compound to linolenic acid, has been explored in newborn infants using 13C labeling. This research helps in understanding how infants metabolize essential fatty acids during their early development (Szitányi et al., 1999).
Application in Plant Sciences : Research has also been conducted to understand the contribution of microsomal ω-3 fatty acid desaturase genes in alpha-linolenic acid biosynthesis in plant seeds, providing insights into the plant metabolism of fatty acids (Anai et al., 2005).
Mecanismo De Acción
- Role : As a structural component, it helps maintain membrane fluidity in the transdermal water barrier of the epidermis .
- It may play a role in:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Direcciones Futuras
Linolenic Acid-13C18 is intended for use as an internal standard for the quantification of linoleic acid . It’s an essential ω-6 polyunsaturated fatty acid (PUFA) and is the most abundant PUFA in a variety of foods . It’s expected to be used more in metabolic research, especially in studies related to cardiovascular diseases .
Análisis Bioquímico
Biochemical Properties
Linolenic Acid-13C18, isolated from seed oils, is an essential fatty acid that cannot be synthesized by humans . It can affect the process of thrombotic through the modulation of PI3K/Akt signaling .
Cellular Effects
This compound has been shown to provide neuroprotective effects against cerebral ischemia . It is a potent activator of TREK-1 channel and its neuroprotection disappears in Trek1−/− mice, suggesting that this channel is directly related to the resistance of brain against ischemia .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various biomolecules. It is a carboxylic acid with an 18-carbon chain and three cis double bonds . Thus, this compound is a polyunsaturated n −3 (omega-3) fatty acid .
Temporal Effects in Laboratory Settings
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to provide neuroprotective effects against cerebral ischemia in rats .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to potently activate the TREK-1 channel , which is a member of newly discovered two-pore domain background potassium channels contributing to the background leak K+ currents and playing an important role in regulating neuronal excitability .
Transport and Distribution
It is known that it is a part of membrane phospholipids .
Subcellular Localization
It is known that it functions as a structural component to maintain a certain level of membrane fluidity of the transdermal water barrier of the epidermis .
Propiedades
IUPAC Name |
(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOSIQBPPRVQHS-JHNAZIRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857932 | |
| Record name | (9Z,12Z,15Z)-(~13~C_18_)Octadeca-9,12,15-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287111-28-8 | |
| Record name | (9Z,12Z,15Z)-(~13~C_18_)Octadeca-9,12,15-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)


![(2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-(methylsulfanyl)oxane-3,4,5-triol](/img/structure/B589619.png)


